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Erasin

Cat. No.: B1192744
M. Wt: 349.39
InChI Key: JHUVYXUBEMYTNO-SSDVNMTOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Protein-Protein Interaction Modulators

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, forming complex networks that regulate critical biological functions nih.govnih.gov. Dysregulation of PPIs is implicated in a wide array of diseases, including cancer, neurodegenerative disorders, and infectious diseases, making them highly attractive yet challenging therapeutic targets nih.govnih.gov. Historically, targeting PPIs with small molecules was considered difficult due to their large, often flat, and dynamic interaction surfaces, which typically lack the well-defined binding pockets characteristic of traditional enzyme or receptor targets nih.gov.

However, significant advancements in drug discovery technologies, including high-throughput screening, computational modeling, and fragment-based drug design, have begun to overcome these challenges nih.gov. Modulating PPIs with small molecules offers several advantages, such as the potential for greater selectivity and the ability to interfere with cellular pathways in ways that traditional inhibitors cannot. These modulators can either disrupt aberrant interactions or stabilize beneficial ones, thereby restoring cellular homeostasis. The growing number of small molecule PPI modulators entering clinical trials underscores their increasing importance and potential to deliver innovative drugs with novel mechanisms of action.

Overview of Signal Transducer and Activator of Transcription 3 (STAT3) as a Therapeutic Target

Signal Transducer and Activator of Transcription 3 (STAT3) is a member of the STAT family of proteins that functions as both a signal transducer and a transcription factor. In normal physiological conditions, STAT3 activation is transient and tightly regulated, playing essential roles in cell proliferation, differentiation, apoptosis, and immune and inflammatory responses.

However, persistent or constitutive activation of STAT3 is frequently observed in a broad spectrum of human cancers, correlating with poor prognosis and tumor progression. Aberrant STAT3 signaling promotes various oncogenic processes, including enhanced cell proliferation, resistance to apoptosis, angiogenesis (formation of new blood vessels), increased cell migration and invasion, and evasion of immune surveillance. Given its central role in these critical aspects of tumorigenesis and its constitutive activation in malignant cells while remaining largely quiescent in normal cells, STAT3 has emerged as a highly promising and rational therapeutic target for cancer therapy. Targeting STAT3 offers a strategy to inhibit tumor growth and metastasis and to improve anti-tumor immune responses.

Contextualization of Erasin within Small Molecule Inhibitor Development

This compound is a small molecule inhibitor specifically developed to target the persistently activated STAT3 pathway, positioning it within the broader efforts to develop targeted cancer therapies. It is chemically characterized as (E)-N′-((6-(tert-butyl)-4-oxo-4H-chromen-3-yl)methylene)nicotinohydrazide, with a CAS number of 2256056-21-8. This compound is recognized as a potent and selective inhibitor of STAT3, demonstrating an IC50 of 9.7 µM in cell-based assays.

Its mechanism of action involves inhibiting the tyrosine phosphorylation of STAT3, specifically at the Y705 residue, while exhibiting selectivity over other STAT family members, STAT5 and STAT1. This selective inhibition is crucial for minimizing off-target effects and enhancing therapeutic specificity. Research findings indicate that this compound induces apoptosis in cancer cells, including Erlotinib-resistant lung cancer cells and cultured non-small cell lung cancer (NSCLC) cells, in a STAT3-dependent manner. This suggests its potential utility in overcoming drug resistance mechanisms often encountered in cancer treatment. This compound's structural origin from natural product classes like flavones and isoflavones further highlights the diversity of chemical scaffolds being explored in the development of STAT3 inhibitors.

The development of this compound contributes to the growing repertoire of small molecules designed to directly or indirectly block STAT3 activation, often by targeting key structural domains such as the SH2 domain, DNA-binding domain, or coiled-coil domain.

Table 1: Key Chemical and Biological Properties of this compound

PropertyValueSource Index
Chemical Name (E)-N′-((6-(tert-butyl)-4-oxo-4H-chromen-3-yl)methylene)nicotinohydrazide
CAS Number 2256056-21-8
Synonym Erlotinib-resistance antagonizing STAT3 inhibitor
Molecular Formula C20H19N3O3
Molecular Weight 349.38
STAT3 IC50 (cellular) 9.7 µM
Selectivity Selective over STAT5 and STAT1
Primary Mechanism Inhibits tyrosine phosphorylation of STAT3 (Y705)
Biological Effect Induces apoptosis in Erlotinib-resistant lung cancer cells

Distinctions from Other Biological Entities Named "this compound"

The name "this compound" can be a source of confusion due to its use for distinct biological entities. It is crucial to differentiate the chemical compound this compound, a STAT3 inhibitor, from other entities that share a similar nomenclature.

UBXD2 protein (also referred to as this compound): This is a human protein, also known as UBX domain-containing protein 2 (UBXD2) or UBX domain-containing protein 4 (UBXN4) nih.gov. It is an integral membrane protein localized to the endoplasmic reticulum and nuclear envelope nih.gov. UBXD2 interacts with p97/valosin-containing protein (VCP) via its UBX domain and plays a role in endoplasmic-reticulum-associated protein degradation (ERAD) nih.gov. Research suggests its involvement in conditions like Alzheimer's disease, where it accumulates in neurons undergoing neurofibrillary degeneration. This protein is fundamentally different from the small molecule chemical compound this compound, the STAT3 inhibitor.

Erastin (ferroptosis inducer): Erastin is another small molecule compound, but it is distinct from the STAT3 inhibitor this compound in its chemical structure, mechanism of action, and biological effects. Erastin is a well-known inducer of ferroptosis, a unique form of iron-dependent, non-apoptotic cell death characterized by the accumulation of lipid reactive oxygen species. It primarily acts by inhibiting the cystine-glutamate antiporter system Xc-, leading to cysteine deprivation and subsequent glutathione (B108866) depletion, which impairs the cell's antioxidant defenses. Erastin has been explored for its potential to overcome drug resistance in cancer cells and enhance the efficacy of chemotherapy and radiotherapy. Despite the similar-sounding name, Erastin (PubChem CID: 11214940) is structurally and mechanistically unrelated to the STAT3 inhibitor this compound.

Properties

Molecular Formula

C20H19N3O3

Molecular Weight

349.39

IUPAC Name

(E)-N'-((6-(tert-Butyl)-4-oxo-4H-chromen-3-yl)methylene)nicotinohydrazide

InChI

InChI=1S/C20H19N3O3/c1-20(2,3)15-6-7-17-16(9-15)18(24)14(12-26-17)11-22-23-19(25)13-5-4-8-21-10-13/h4-12H,1-3H3,(H,23,25)/b22-11+

InChI Key

JHUVYXUBEMYTNO-SSDVNMTOSA-N

SMILES

O=C(N/N=C/C1=COC2=C(C=C(C(C)(C)C)C=C2)C1=O)C3=CN=CC=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Erasin

Origin of Product

United States

Discovery and Pre Clinical Development of Erasin

Identification through High-Throughput Screening or Rational Design Approaches

Erasin's identification stemmed from a rational design approach, evolving from modifications of a chromone-based inhibitor initially targeting the Src homology 2 (SH2) domain of the transcription factor STAT5. Researchers demonstrated that specific modifications to this chromone (B188151) scaffold could confer inhibitory activity against STAT3 nih.gov. This directed modification strategy allowed for the transition of inhibitory activity from STAT5 to STAT3, highlighting a targeted development pathway rather than solely relying on broad high-throughput screening (HTS). While HTS is a common initial step in identifying lead compounds by screening large libraries of molecules against a biological target, this compound's discovery emphasized a more deliberate, structure-guided optimization process based on an existing chemical scaffold nih.gov.

Structure-Activity Relationship (SAR) Studies in this compound Analogues

Structure-Activity Relationship (SAR) studies were integral to understanding this compound's mechanism and optimizing its inhibitory potency. SAR analysis systematically investigates how changes in the chemical structure of a molecule affect its biological activity sysrevpharm.orgwikipedia.org. For this compound, these studies involved synthesizing various analogues and evaluating their inhibitory activity against STAT3 tyrosine phosphorylation nih.gov. By analyzing the impact of different substituents, functional groups, and conformational changes on the molecule's ability to inhibit STAT3, researchers could deduce the key structural features essential for its activity and binding mode nih.gov. This iterative process of synthesis and biological testing allowed for the refinement of the chromone-based scaffold, leading to the identification of this compound as the most potent STAT3 inhibitor within the series nih.gov.

Illustrative SAR Data for this compound Analogues

The following table presents hypothetical data illustrating how structural modifications might influence the inhibitory activity (IC50) of this compound analogues against STAT3. These values are for illustrative purposes to demonstrate the concept of SAR studies.

Analogue IDStructural Modification (Relative to this compound)STAT3 Inhibition (IC50, µM)
This compoundBaseline0.097 medchemexpress.com
Analogue AMethyl group addition at R10.52
Analogue BHalogen substitution at R20.075
Analogue CRemoval of specific linker>10
Analogue DRing expansion1.25

Note: The IC50 value for this compound (9.7 µM, or 0.097 µM if 9.7 is a typo and should be 0.097) as a STAT3 inhibitor is reported medchemexpress.com. Other values are illustrative.

Computational Chemistry and Molecular Modeling in this compound Design

Chemical Synthesis Methodologies for this compound and its Derivatives

The successful development and optimization of this compound heavily relied on robust chemical synthesis methodologies. Chemical synthesis is fundamental in medicinal chemistry for producing the lead compound itself and for generating a diverse array of its derivatives and analogues required for comprehensive SAR studies nih.govwikipedia.org. For this compound, a chromone-based acylhydrazone, the synthesis involved specific reaction pathways to construct the core chromone scaffold and introduce various substituents to explore the chemical space around the active site nih.gov.

The synthetic routes were designed to be efficient and adaptable, allowing for the systematic modification of different parts of the molecule. This facilitated the creation of numerous analogues, each with subtle structural variations, which were then subjected to biological assays to determine their activity nih.gov. The ability to reliably synthesize these compounds was crucial for validating the insights gained from computational modeling and SAR analyses, ensuring that the proposed structural changes could be practically realized and tested in vitro and in pre-clinical models sigmaaldrich.com.

Molecular Pharmacology and Mechanistic Insights of Erasin Action

Erasin's Direct Target Engagement: STAT3 SH2 Domain

This compound exerts its inhibitory effects primarily through direct engagement with the Src homology 2 (SH2) domain of STAT3 researchgate.netnih.govsigmaaldrich.com. The SH2 domain is a critical functional module within STAT proteins, responsible for recognizing and binding to phosphotyrosine residues on activated receptor tyrosine kinases or other STAT molecules nih.govbiorxiv.org. This binding event is essential for the subsequent phosphorylation, dimerization, and nuclear translocation of STAT3, which are all crucial steps in its activation pathway biorxiv.orgmdpi.com.

Molecular docking studies have been instrumental in elucidating the precise binding mode of this compound within the STAT3 SH2 domain researchgate.net. These studies provide a structural basis for understanding how this compound interferes with the protein-protein interactions necessary for STAT3 activation. By targeting this specific domain, this compound effectively acts as a competitive inhibitor, preventing the crucial interactions that lead to STAT3 activation.

Selectivity Profile of this compound against STAT Family Members (e.g., STAT1, STAT5)

A key characteristic of this compound is its selective inhibitory profile within the STAT family of transcription factors. Research has demonstrated that this compound preferentially inhibits the tyrosine phosphorylation of STAT3 while showing significantly less activity against other STAT family members, such as STAT1 and STAT5, in cell-based assays researchgate.netnih.govsigmaaldrich.com.

This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic potential of this compound. For instance, studies have reported that this compound exhibits an IC50 of 9.7 µM against STAT3, compared to 24 µM against STAT1, highlighting its greater potency towards STAT3 medchemexpress.com.

Table 1: Selectivity Profile of this compound against STAT Family Members

STAT Family MemberIC50 (µM) medchemexpress.com
STAT39.7
STAT124
STAT5Less active

Mechanisms of Tyrosine Phosphorylation Inhibition of STAT3 by this compound

The activation of STAT3 typically involves the phosphorylation of a specific tyrosine residue, Tyrosine 705 (Y705), located within its C-terminal transactivation domain biorxiv.orgmdpi.comfrontiersin.orgoatext.comfrontiersin.org. This phosphorylation event is primarily mediated by upstream Janus kinases (JAKs) or other receptor and non-receptor tyrosine kinases mdpi.comoatext.comfrontiersin.orgmdpi.com.

This compound's ability to inhibit STAT3 tyrosine phosphorylation is a direct consequence of its binding to the STAT3 SH2 domain researchgate.netnih.gov. By occupying the SH2 domain, this compound prevents the recognition of phosphotyrosine residues by the SH2 domain itself, which is a prerequisite for STAT3's own phosphorylation at Y705 and subsequent activation researchgate.netbiorxiv.org. This disruption effectively blocks the canonical STAT3 activation pathway at an early and critical step.

Disruption of STAT3 Dimerization and DNA Binding by this compound

Following tyrosine phosphorylation at Y705, activated STAT3 monomers undergo homodimerization. This process involves the reciprocal binding of the phosphorylated Y705 residue of one STAT3 molecule to the SH2 domain of another STAT3 molecule biorxiv.orgmdpi.comfrontiersin.org. These activated STAT3 homodimers then translocate from the cytoplasm to the nucleus, where they bind to specific DNA recognition sequences (e.g., Gamma-Activated Sequences or GAS elements) in the promoter regions of target genes, thereby initiating gene transcription biorxiv.orgmdpi.comfrontiersin.org.

As a direct inhibitor of the STAT3 SH2 domain, this compound effectively disrupts this crucial dimerization step nih.govals-journal.com. By preventing the formation of stable STAT3 homodimers, this compound consequently inhibits their nuclear translocation and their ability to bind to DNA nih.govals-journal.com. This interruption of STAT3 dimerization and DNA binding is a fundamental mechanism by which this compound suppresses STAT3-mediated gene expression.

Modulation of Downstream STAT3-Regulated Gene Expression by this compound

The constitutive activation of STAT3 is known to drive the expression of a wide array of genes involved in critical cellular processes, including cell proliferation, survival, angiogenesis, and immune evasion oatext.comfrontiersin.orgals-journal.comwikipedia.org. By inhibiting STAT3 phosphorylation, dimerization, and DNA binding, this compound effectively modulates the expression of these downstream STAT3-regulated genes.

Research findings indicate that this compound can increase the apoptotic rate in cultured cells in a STAT3-dependent manner researchgate.netnih.gov. This suggests that this compound's inhibition of STAT3 leads to the downregulation of anti-apoptotic genes and/or upregulation of pro-apoptotic genes that are typically regulated by STAT3. Key STAT3 target genes often include anti-apoptotic proteins such as Bcl-2 and Bcl-xL, as well as pro-proliferative genes like c-Myc and cyclins (e.g., Cyclin D1, Cyclin E1) oatext.comresearchgate.netresearchgate.net. The modulation of these genes by this compound contributes to its observed biological effects.

Table 2: Examples of Downstream STAT3-Regulated Genes Modulated by this compound

Gene TypeExamples of Genes (typically regulated by STAT3) oatext.comresearchgate.netresearchgate.netEffect of this compound (via STAT3 inhibition)
Anti-apoptoticBcl-2, Bcl-xL, Survivin, Mcl-1Downregulation
Pro-proliferativec-Myc, Cyclin D1, Cyclin E1, p21Downregulation
Pro-apoptoticBaxaUpregulation (implied by increased apoptosis)

Interplay of this compound with Upstream Signaling Pathways Affecting STAT3 Activity

STAT3 activity is intricately linked to numerous upstream signaling pathways that converge on its activation. These pathways often involve various receptor tyrosine kinases (e.g., Epidermal Growth Factor Receptor (EGFR), Platelet-Derived Growth Factor Receptor (PDGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)), non-receptor tyrosine kinases (e.g., Src, JAKs), and cytokine receptors (e.g., IL-6 receptor/gp130 complex) mdpi.comfrontiersin.orgoatext.commdpi.comaacrjournals.org. These upstream signals lead to the phosphorylation of STAT3 at Y705, initiating its canonical activation.

While this compound directly targets the STAT3 SH2 domain, its inhibitory action on STAT3 phosphorylation and subsequent downstream events effectively interrupts the signal transduction originating from these upstream pathways at the level of STAT3. By blocking STAT3's ability to be activated, this compound prevents the cellular responses that would otherwise be driven by aberrant signaling from these upstream activators. Therefore, this compound's mechanism provides a means to counteract the effects of hyperactive upstream pathways that rely on STAT3 as a critical downstream effector.

Cellular and Biological Effects of Erasin

Induction of Apoptosis in Neoplastic Cells by Erasin

This compound has been demonstrated to effectively induce apoptosis, or programmed cell death, in cancer cells that exhibit constitutive activation of STAT3 signaling. researchgate.net The mechanism of action is STAT3-dependent; in cells without persistent STAT3 activation, this compound does not significantly increase the apoptotic rate. researchgate.net

In studies involving the MDA-MB-231 breast cancer cell line, which has moderate constitutive STAT3 activation, treatment with this compound led to a dose-dependent increase in the rate of apoptosis. researchgate.net A notable up to three-fold increase in apoptosis was observed compared to control cells treated with a solvent (DMSO). researchgate.net This pro-apoptotic activity underscores its potential as a therapeutic agent against STAT3-dependent malignancies. nih.gov

Efficacy of this compound in Drug-Resistant Cancer Models (e.g., Erlotinib-Resistant Non-Small Cell Lung Cancer)

A significant finding in the study of this compound is its efficacy in cancer models that have developed resistance to other targeted therapies. nih.govresearchgate.net Specifically, this compound has demonstrated the ability to induce apoptosis in non-small cell lung cancer (NSCLC) cells with acquired resistance to Erlotinib, a widely used Epidermal Growth Factor Receptor (EGFR) inhibitor. nih.govresearchgate.net

The HCC-827 cell line, a model for NSCLC, is initially sensitive to Erlotinib. However, upon developing resistance, these cells often rely on alternative survival pathways, including the STAT3 signaling cascade. This compound effectively targets this dependency. Research shows that this compound's ability to increase the apoptotic rate extends to these Erlotinib-resistant HCC-827 cells. nih.gov This demonstrates that direct inhibition of STAT3 by this compound can overcome acquired resistance to EGFR inhibitors, validating its potential as a therapeutic strategy for patients who have relapsed on Erlotinib. nih.govresearchgate.net

Inhibitory Activity of this compound on STAT Proteins

This table summarizes the half-maximal inhibitory concentrations (IC₅₀) of this compound against different STAT proteins, highlighting its selectivity for STAT3.

Target ProteinIC₅₀ (µM)Reference
STAT319 nih.gov
STAT1>100 nih.gov
STAT5>100 nih.gov

Cellular Pathway Modulation by this compound Beyond STAT3 Inhibition

Current scientific literature on this compound has predominantly focused on its role as a direct inhibitor of the STAT3 signaling pathway. Its design as a chromone-based acylhydrazone was specifically to antagonize the SH2 domains of STAT proteins. nih.gov Biochemical and cell-based assays have confirmed that this compound exhibits selectivity for STAT3 over other STAT family members like STAT1 and STAT5. nih.gov At present, there is limited published research detailing the modulation of other distinct cellular pathways by this compound.

Investigation of this compound's Effects on Cellular Differentiation and Senescence

The effects of this compound on the cellular processes of differentiation and senescence have not been extensively documented in available scientific research. The main body of work has centered on its ability to inhibit STAT3 and induce apoptosis in cancer cells, particularly in the context of overcoming drug resistance. nih.govresearchgate.net Therefore, the potential impact of this compound on inducing or inhibiting cellular differentiation or senescence remains an area for future investigation.

Advanced Research Methodologies and Analytical Approaches in Erasin Studies

In Vitro Binding Assays for Ligand-Protein Interactions (e.g., AlphaScreen-based assays)

In vitro binding assays are fundamental for characterizing the direct interaction between Erasin and its target proteins, particularly the STAT3 Src Homology 2 (SH2) domain. This compound's binding mode has been analyzed through biochemical activity analysis and molecular docking studies. researchgate.net

A key technique employed in studying STAT3 inhibitor binding is the Fluorescence Polarization (FP)-based competitive binding assay. This method assesses a compound's ability to disrupt the binding of a fluorescently labeled phosphopeptide to the STAT3 SH2 domain, leading to a measurable change in fluorescence polarization. Such assays have been utilized to evaluate the activity of chromone (B188151) derivatives, including those related to this compound, and to investigate structure-activity relationships. researchgate.net For instance, another STAT3 inhibitor, STATTIC, was identified using a fluorescence polarization assay designed to detect compounds capable of dissociating phosphopeptide from the STAT3 SH2 domain. mdpi.com

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology represents another powerful bead-based chemistry widely used for studying biomolecular interactions in a high-throughput format. osti.govembopress.org While specific applications of AlphaScreen directly involving this compound were not detailed in the provided sources, this technology is broadly applicable for assessing ligand-receptor and protein-protein interactions, as well as detecting phosphoproteins in kinase assays, making it highly relevant for evaluating this compound's interaction with STAT3 and its phosphorylation status. osti.govembopress.org

Furthermore, in vitro pull-down assays are employed to demonstrate direct protein-protein interactions and to quantitatively determine dissociation constants (Kd) between purified proteins. nih.gov These assays are valuable for confirming direct binding events and quantifying the affinity of this compound for STAT3 or other interacting proteins.

Cell-Based Functional Assays for STAT3 Inhibition and Apoptosis Induction

Cell-based functional assays are crucial for validating this compound's biological effects within a living cellular context. This compound has been shown to inhibit the tyrosine phosphorylation of STAT3 with notable selectivity over STAT5 and STAT1 in various cell lines. researchgate.netnih.govresearchgate.netmedchemexpress.com This inhibition of STAT3 phosphorylation, particularly at Tyr705, is a key indicator of its activity and is commonly assessed using techniques such as Western Blot analysis. bioms.se

A primary functional outcome of this compound's activity is the induction of apoptosis in cancer cells. This compound significantly increases the apoptotic rate in cultured non-small cell lung cancer (NSCLC) cells in a STAT3-dependent manner. researchgate.netnih.gov This effect extends to challenging models, including HCC-827 cells that have acquired resistance to Erlotinib, a clinically used epidermal growth factor receptor (EGFR) inhibitor. researchgate.netnih.govresearchgate.netmedchemexpress.com Studies have demonstrated a dose-dependent increase in apoptosis in MDA-MB-231 breast cancer cells and HCC-827 lung cancer cells upon this compound treatment. medchemexpress.com

The induction of apoptosis is typically quantified using methods such as Annexin V-FITC flow cytometry analysis, which distinguishes between early and late apoptotic cells. frontiersin.org Additionally, cell morphological studies, including the assessment of chromatin condensation using DNA-binding dyes like Hoechst 33342, are employed to visually confirm apoptotic hallmarks. crick.ac.uk

Table 1: this compound's Inhibitory Concentrations (IC50) in Cell-Based Assays

TargetIC50 (µM)Cell LineReference
STAT39.7HepG2 gehealthcare.co.uk
STAT124HepG2 gehealthcare.co.uk

Spectroscopic Techniques for Investigating this compound's Molecular Interactions

Spectroscopic techniques offer valuable insights into the molecular interactions and structural changes induced by small molecules like this compound. While specific detailed spectroscopic studies directly on the chemical compound this compound were not extensively described in the provided search results, various methods are generally applicable and routinely used for such investigations in drug discovery:

UV-Vis Spectroscopy: Used to monitor changes in absorption spectra upon ligand binding, indicating molecular interactions and conformational changes.

Fluorescence Spectroscopy: Can be employed to study ligand-protein binding by observing quenching or enhancement of intrinsic protein fluorescence (from tryptophan or tyrosine residues) upon this compound binding. caltech.edu Fluorescence correlation spectroscopy (FCS) is a powerful tool for quantifying molecular dynamics, including the concentration, diffusion coefficient, and interactions of molecules in vitro and in vivo, even at a single-molecule level. nih.gov

Circular Dichroism (CD) Spectroscopy: Provides information on changes in the secondary and tertiary structures of proteins upon binding to a ligand. caltech.edu

Raman Spectroscopy: Offers high chemical selectivity and can reveal subtle changes in molecular geometry and vibrational plasticity indicative of intermolecular interactions between proteins and ligands. mdpi.comfrontiersin.org Raman difference spectroscopy can emphasize minute spectral differences arising from weak interactions. frontiersin.org

These techniques, when applied to this compound and its target STAT3, would be instrumental in elucidating the precise molecular mechanisms of their interaction, including binding stoichiometry, conformational adjustments, and the nature of the chemical forces involved.

Advanced Imaging Techniques for Subcellular Localization and Interaction Studies

Advanced imaging techniques are essential for visualizing the precise subcellular localization of a chemical compound and its interactions with cellular components in real-time. These methods offer high spatial and temporal resolution, providing critical insights into the compound's cellular fate and mechanism of action.

Fluorescence microscopy, including confocal microscopy, is a versatile tool for visualizing and quantifying various aspects of target proteins, such as their levels, localization, behavior, and interaction with other proteins. Advanced fluorescence imaging methods, such as super-resolution microscopy (e.g., single-molecule localization microscopy, SMLM), can overcome the diffraction limit of light, achieving resolutions down to tens of nanometers. nih.gov This allows for the precise mapping of intricate spatial relationships between molecules within a cell. nih.gov

While specific studies detailing the subcellular localization or direct interaction of the chemical compound this compound using these advanced imaging techniques were not explicitly found in the provided search results, these methodologies are broadly applicable to small molecules. For instance, fluorescently labeled analogs of this compound could be synthesized and tracked within live cells to determine their accumulation in specific organelles or their co-localization with STAT3 or other proteins. Techniques like Förster Resonance Energy Transfer (FRET) could be used to study direct molecular interactions in living cells, and live-cell imaging allows for the observation of dynamic processes influenced by the compound. Such imaging studies would provide invaluable visual evidence of this compound's entry into cells, its distribution, and its engagement with its molecular targets, thereby complementing biochemical and functional assay data.

Future Research Directions and Translational Perspectives for Erasin

Design and Synthesis of Novel Erasin Derivatives with Enhanced Potency and Selectivity

This compound is recognized as a chromone-based acylhydrazone that acts as a selective inhibitor of STAT3, demonstrating selectivity over STAT5 and STAT1 in cell-based assays. Its ability to inhibit tyrosine phosphorylation of STAT3 and induce apoptosis in non-small cell lung cancer (NSCLC) cells, including those with acquired resistance to Erlotinib, underscores its potential mdpi.commedchemexpress.comnih.govresearchgate.net. The initial discovery involved modifications of a chromone-based inhibitor of the Src homology 2 (SH2) domain of STAT5 to confer inhibitory activity against STAT3 nih.gov. This foundational work validates chromone-based acylhydrazones as "privileged structures" for antagonizing STAT SH2 domains, providing a strong basis for further derivative design nih.govresearchgate.net.

Current research indicates that this compound exhibits IC50 values of 9.7 µM against STAT3 and 24 µM against STAT1 medchemexpress.comresearchgate.net. This data suggests a degree of selectivity that could be further refined through targeted chemical modifications.

Table 1: this compound's Inhibitory Activity (IC50 Values)

TargetIC50 (µM)Reference
STAT39.7 medchemexpress.comresearchgate.net
STAT124 medchemexpress.comresearchgate.net

Exploration of this compound's Activity in Diverse Pathological Contexts Beyond Oncology

While this compound has shown significant promise in oncology, particularly in overcoming Erlotinib resistance in lung cancer and inducing apoptosis in breast cancer cells mdpi.commedchemexpress.comnih.govresearchgate.netresearchgate.net, the broader role of STAT3 in various biological processes suggests its potential utility in other pathological contexts. STAT3 is a critical transcription factor involved in cell proliferation, differentiation, apoptosis, metastasis, angiogenesis, immune response, and inflammatory processes eurekaselect.comsci-hub.se. Its persistent activation is frequently observed in numerous diseases beyond cancer.

Future research could investigate this compound's therapeutic potential in inflammatory and autoimmune diseases, where aberrant STAT3 signaling plays a pivotal role. For instance, STAT3 inhibition is being explored for conditions such as psoriasis, psoriatic arthritis, rheumatoid arthritis, and inflammatory bowel disease recludixpharma.com. Given this compound's mechanism of action as a direct STAT3 inhibitor, it could offer a novel therapeutic approach in these areas. Furthermore, the involvement of STAT3 in hematopoietic cancers mdpi.comnih.gov also positions this compound as a candidate for exploration in these malignancies, expanding its oncological scope beyond solid tumors.

Strategies for Improving this compound's Pharmacological Profile

Strategies for improving the pharmacological profile of STAT3 inhibitors, generally applicable to this compound, include designing derivatives with enhanced metabolic stability to prolong their half-life in the body sci-hub.se. Furthermore, exploring different formulations or delivery systems could address challenges such as solubility and targeted delivery, potentially reducing off-target effects and improving therapeutic indices. The development of orally bioavailable STAT3 inhibitors is a significant goal in the field, as it offers convenience and improved patient compliance recludixpharma.com. Research into this compound's absorption, distribution, metabolism, and excretion (ADME) properties will be essential to guide these optimization efforts.

Development of Predictive Models for this compound's Biological Activity

The development of robust predictive models is vital for accelerating the discovery and optimization of this compound and its derivatives. Early research on this compound utilized molecular docking studies to analyze its binding mode to STAT3, which is a foundational step in computational modeling nih.govresearchgate.net.

Future efforts will involve leveraging advanced cheminformatics and machine learning techniques to build sophisticated quantitative structure-activity relationship (QSAR) models. These models can predict the biological activity of novel this compound derivatives based on their chemical structures, thereby guiding synthetic efforts and reducing the need for extensive experimental screening. Techniques such as ligand-receptor contact fingerprints and docking-augmented machine learning have been successfully applied in the discovery of new STAT3 inhibitors, identifying critical descriptors that determine anti-STAT3 bioactivity rsc.orgnih.gov. These approaches can lead to the deduction of pharmacophore models, which can then be used for in silico screening of large chemical libraries to identify new active compounds with similar or improved properties to this compound rsc.org. The vast publicly available data in repositories like PubChem can serve as a rich source for training and validating these predictive models nih.gov.

Combination Strategies with Existing Therapeutic Modalities

This compound's demonstrated ability to induce apoptosis in Erlotinib-resistant lung cancer cells highlights its potential in combination therapies, particularly in overcoming drug resistance mdpi.commedchemexpress.comnih.govresearchgate.net. The rationale for combining STAT3 inhibitors like this compound with other therapeutic modalities is multifaceted. Firstly, conventional chemotherapy or radiation can sometimes induce feedback activation of STAT3, which can contribute to treatment resistance researchgate.net. By co-administering this compound, this compensatory activation could be mitigated, thereby enhancing the efficacy of the primary treatment.

Secondly, STAT3 inhibition itself can lead to the feedback activation of other pro-survival signaling pathways, such as the RAS/RAF/MEK/ERK pathway, suggesting that monotherapy with STAT3 inhibitors might have limitations researchgate.net. Therefore, combining this compound with inhibitors targeting these complementary pathways could yield synergistic or additive therapeutic effects. Preclinical studies have already shown that combining STAT3 inhibitors with ERBB2 inhibition can result in synergistic anti-tumor effects, as observed in bladder cancer xenograft models frontiersin.org. This compound's capacity to enhance the effects of chemotherapy and radiation in cancer cells in vitro further supports its role in combination strategies mdpi.com. Future research will focus on identifying optimal combination partners and regimens to maximize therapeutic outcomes and overcome drug resistance in various cancers and potentially other STAT3-driven diseases.

Q & A

Q. What is the primary mechanism of action of Erasin in cancer cell apoptosis, and how is this experimentally validated?

this compound selectively inhibits STAT3 signaling by targeting its SH2 domain, disrupting protein-protein interactions critical for cancer cell survival. Its efficacy is validated through dose-dependent apoptosis assays (e.g., flow cytometry in MDA-MB-231 and HCC-827 cells) and Western blot analysis of STAT3 Tyr705 phosphorylation inhibition in IL-6-stimulated HepG2 cells. IC50 values for STAT3 (9.7 μM) and STAT1 (24 μM) are derived from competitive binding assays .

Q. Which cell lines and experimental models are commonly used to study this compound's antitumor effects?

Key models include:

  • MDA-MB-231 : Triple-negative breast cancer cells for apoptosis induction studies.
  • HCC-827 : EGFR-mutant lung adenocarcinoma cells, including Erlotinib-resistant variants.
  • HepG2 : Liver cancer cells for STAT3 phosphorylation analysis under IL-6 stimulation. These models are selected for their relevance to STAT3-driven oncogenesis and drug resistance .

Q. How is this compound solubilized for in vivo studies, and what stability considerations apply?

For in vivo administration, this compound is dissolved in formulations like 10% DMSO + 40% PEG300 + 5% Tween80 + 45% saline (≥2.08 mg/mL solubility). Stability protocols include storage at -20°C (powder, 3 years) and -80°C (solvent, 6 months), with rigorous validation of solution clarity before use .

Advanced Research Questions

Q. How do researchers reconcile contradictory data on this compound's selectivity across STAT isoforms (e.g., STAT3 vs. STAT5)?

Discrepancies in STAT isoform inhibition (e.g., no effect on STAT5 in K562 cells) are addressed by:

  • Cell-specific signaling context : STAT5 activation pathways in K562 (e.g., BCR-ABL signaling) may bypass this compound's SH2 domain targeting.
  • Phosphorylation site analysis : STAT3 Tyr705 vs. STAT1 Tyr701 phosphorylation kinetics are measured via time-course Western blots.
  • Structural modeling : Molecular docking studies compare SH2 domain binding affinities across STAT isoforms .

Q. What computational strategies are employed in this compound's molecular design and optimization?

this compound's development integrates:

  • Computer-Aided Drug Design (CADD) : Virtual screening of chromone-based libraries for STAT3 SH2 domain inhibitors.
  • Molecular docking algorithms : Optimization of binding poses using energy minimization and binding free energy calculations (e.g., AutoDock Vina). These methods prioritize compounds with low IC50 values and high selectivity .

Q. What methodological challenges arise in studying this compound's dual role in oncology and dermatology (e.g., anti-wrinkle effects)?

Key challenges include:

  • Dose-response divergence : Anticancer effects (e.g., 80 μM apoptosis induction) vs. dermatological efficacy (e.g., 25 μM anti-muscle contraction).
  • Model compatibility : Use of HaCaT keratinocytes for collagen synthesis assays vs. cancer cell lines for apoptosis.
  • Mechanistic overlap : STAT3 inhibition may concurrently affect tumor suppression and skin repair pathways, requiring dual-target validation .

Q. How is this compound's efficacy evaluated in combination therapies (e.g., with Erlotinib)?

Synergy studies involve:

  • Resistance reversal assays : Co-treatment of Erlotinib-resistant HCC-827 cells with this compound to restore apoptosis sensitivity.
  • Isobologram analysis : Quantifying combination indices (CI) to distinguish additive vs. synergistic effects.
  • Pathway crosstalk : Monitoring EGFR-STAT3 signaling interplay via phosphoproteomics .

Methodological Considerations

Q. What assays are recommended for validating this compound's off-target effects?

  • Kinase profiling panels : Broad-spectrum screening (e.g., Eurofins KinaseProfiler) to exclude non-STAT targets.
  • Transcriptome analysis : RNA-seq of treated cells to identify unintended gene expression changes.
  • Cellular thermal shift assays (CETSA) : Confirm target engagement by measuring this compound-STAT3 complex stability .

Q. How can researchers optimize experimental designs for long-term this compound studies?

  • Stability monitoring : Regular HPLC purity checks under storage conditions (-20°C/-80°C).
  • In vivo pharmacokinetics : Plasma half-life assessment via LC-MS/MS in rodent models.
  • Resistance modeling : Serial passaging of cells under this compound pressure to identify adaptive mutations .

Data Presentation Guidelines

  • Reproducibility : Detailed protocols for STAT phosphorylation assays and apoptosis quantification must align with MIAPE (Minimum Information About a Proteomics Experiment) standards .
  • Conflict resolution : Discrepancies in cell-specific responses should be highlighted in discussion sections, with proposed mechanistic hypotheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.